molecular formula C18H11N3O5 B11694713 N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

Cat. No.: B11694713
M. Wt: 349.3 g/mol
InChI Key: BHKGWNDNKDTJKT-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a synthetic small molecule featuring a benzoxazole core, a privileged scaffold in medicinal chemistry known for diverse biological activities and its ability to interact with critical biological targets . This compound is intended for research purposes as a chemical probe to investigate novel therapeutic pathways, primarily in oncology and infectious disease. Primary Research Applications & Value: 1. Anticancer Research: The benzoxazole scaffold is recognized for its significant potential in anticancer agent development . Derivatives similar to this compound have demonstrated potent inhibitory effects on crucial enzymes like DNA topoisomerases, which are essential for DNA replication and cell proliferation in cancer cells . Research into related benzoxazole-carboxamide compounds has also explored their role as inhibitors of acid ceramidase (AC), a lysosomal enzyme that is abnormally expressed in various human cancers and is considered a promising drug target . Inhibition of AC can disrupt the balance of pro-apoptotic and pro-survival sphingolipids, leading to reduced cancer cell viability. 2. Antimicrobial Research: This compound holds promise for investigating new antibacterial mechanisms. Structurally related 2-substituted benzoxazole derivatives have shown a wide spectrum of antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli . Molecular docking studies suggest that the antibacterial activity of such benzoxazole compounds can be linked to the inhibition of bacterial DNA gyrase, an essential enzyme absent in higher eukaryotes, making it an attractive and specific target for antibacterial development . Furthermore, recent studies on new benzoxazolinone derivatives indicate that the incorporation of a 5-nitrofuran substituent, as present in this molecule, can contribute to wide antibacterial activity . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C18H11N3O5

Molecular Weight

349.3 g/mol

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C18H11N3O5/c22-17(15-9-10-16(25-15)21(23)24)19-12-7-5-11(6-8-12)18-20-13-3-1-2-4-14(13)26-18/h1-10H,(H,19,22)

InChI Key

BHKGWNDNKDTJKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Benzoxazole Intermediate Synthesis

The benzoxazole core is synthesized through cyclization reactions. A common method involves condensation of 2-aminophenol derivatives with carbonyl compounds. For example, 4-(1,3-benzoxazol-2-yl)aniline is prepared by reacting 4-aminobenzoic acid with 2-aminophenol in the presence of polyphosphoric acid (PPA) at 120–140°C. This step achieves cyclodehydration, forming the benzoxazole ring. Alternative catalysts, such as Eaton’s reagent, have been reported to improve yields to ~85% under milder conditions (90°C).

5-Nitrofuran-2-Carboxylic Acid Activation

The 5-nitrofuran moiety is typically derived from furan-2-carboxylic acid via nitration. Nitration is performed using a mixture of nitric and sulfuric acids at 0–5°C to minimize side reactions. The resulting 5-nitrofuran-2-carboxylic acid is then activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, enabling subsequent amide bond formation.

Amide Coupling Reaction

The final step involves coupling the benzoxazole-containing aniline with the activated 5-nitrofuran-2-carbonyl chloride. This is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere, with bases like triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) to scavenge HCl. Reaction temperatures are maintained at 0–25°C to prevent decomposition of the nitro group.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent choice critically impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while ethereal solvents (THF) improve coupling yields by stabilizing reactive intermediates. A comparative analysis of solvents is provided in Table 1.

Table 1. Solvent Optimization for Amide Coupling

SolventYield (%)Purity (%)Reaction Time (h)
DCM78954
THF82973.5
DMF65906
EtOAc58888

Data adapted from.

Catalytic Systems

DMAP is widely used as a catalyst for carboxamide formation, accelerating the reaction by nucleophilic catalysis. Studies show that DMAP (10 mol%) reduces reaction time from 12 hours to 3.5 hours in THF. Alternative catalysts, such as HOBt (Hydroxybenzotriazole), have been explored but show no significant advantage over DMAP for this specific reaction.

Nitro Group Stability

The nitro group on the furan ring is sensitive to elevated temperatures and reducing agents. Maintaining reaction temperatures below 30°C and avoiding catalytic hydrogenation conditions are crucial to prevent nitro reduction to amine.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane gradients (1:4 to 1:2 v/v). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >99% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.45–7.25 (m, 8H, aromatic), 7.89 (s, 1H, furan H-3).

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch).

  • HRMS : m/z calculated for C₁₈H₁₁N₃O₅ [M+H]⁺: 349.0698; found: 349.0701.

Challenges and Alternative Approaches

Byproduct Formation

The primary byproduct is N-acylated benzoxazole, arising from over-reaction of the aniline nitrogen. This is mitigated by controlling stoichiometry (1:1 molar ratio of acyl chloride to aniline) and slow addition of acyl chloride.

Green Chemistry Alternatives

Recent efforts explore solvent-free mechanochemical synthesis using ball milling. Preliminary data indicate 70% yield under these conditions, though purity remains lower (~85%) compared to traditional methods.

Scalability and Industrial Relevance

Kilogram-scale synthesis has been achieved using continuous-flow reactors, which enhance heat and mass transfer. A two-step flow process (benzoxazole synthesis followed by amidation) achieves 76% overall yield with 98% purity, demonstrating feasibility for industrial production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives and reduced nitrofuran compounds, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole moiety can bind to DNA or proteins, disrupting their normal function. The nitrofuran group can generate reactive oxygen species, leading to oxidative stress in cells . These combined effects contribute to the compound’s biological activity, including its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Hypothesized Effects

The following table summarizes key structural differences between the target compound and two analogues from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Core Hypothesized Impact on Properties
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide (Target) C₁₈H₁₁N₃O₅ 349.30 Benzoxazol-2-yl, nitro (furan) Benzoxazole + Furan High rigidity from fused benzoxazole; nitro group may enhance electrophilicity and binding affinity.
N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)furan-2-carboxamide C₂₄H₁₅ClN₄O₆ ~507.85* Chloro, 2-nitrophenyl (furan) Benzoxazole + Furan Chlorine increases lipophilicity; 2-nitrophenyl may sterically hinder binding or alter solubility.
N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide C₁₆H₁₄N₄O₇ 374.30 Methoxyphenoxy, oxadiazole Oxadiazole + Furan Oxadiazole improves metabolic stability; methoxy group enhances solubility but may reduce membrane permeability.

Detailed Analysis of Analogues

N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)furan-2-carboxamide
  • Structural Differences :
    • A chloro substituent at the phenyl ring’s 4-position and a 2-nitrophenyl group on the furan.
    • Benzoxazole is positioned at the phenyl ring’s 3-position (vs. 4-position in the target compound).
  • The 2-nitrophenyl substituent introduces steric bulk, which may reduce binding efficiency in sterically sensitive targets.
N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide
  • Structural Differences: Replaces benzoxazole with a 1,2,4-oxadiazole ring. Includes a methoxyphenoxy side chain.
  • Hypothesized Effects :
    • The oxadiazole core, a bioisostere for ester or amide groups, may improve metabolic stability by resisting enzymatic hydrolysis.
    • The methoxy group could enhance aqueous solubility but reduce passive diffusion across lipid membranes.

Research Implications and Limitations

While structural comparisons provide theoretical insights, experimental data on biological activity, solubility, and pharmacokinetics are absent in the provided evidence. For instance:

  • The target compound’s nitro group may confer higher reactivity in redox environments compared to the methoxy group in .
  • The chloro-substituted analogue could exhibit greater halogen bonding but may face toxicity concerns.

Further studies using techniques like X-ray crystallography (via SHELX ) or in vitro assays are needed to validate these hypotheses.

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a nitrofuran moiety and a benzoxazole derivative, which are known for their diverse biological activities. The molecular formula is C19H13N3O3C_{19}H_{13}N_3O_3, and its structure can be represented as follows:

N 4 1 3 benzoxazol 2 yl phenyl 5 nitrofuran 2 carboxamide\text{N 4 1 3 benzoxazol 2 yl phenyl 5 nitrofuran 2 carboxamide}

Antimicrobial Activity

Research has demonstrated that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties. A study indicated that various benzoxazole derivatives showed selective activity against Gram-positive bacteria such as Bacillus subtilis and had varying effects on Gram-negative strains like Escherichia coli.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundMIC (µg/mL)Activity Against
This compoundTBDBacillus subtilis
Other benzoxazole derivativesTBDE. coli, Pichia pastoris

The minimal inhibitory concentrations (MICs) for these compounds reveal the effectiveness of the nitrofuran-benzoxazole hybrids in inhibiting bacterial growth.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Specific derivatives have shown cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival.

Table 2: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines

Cell LineCompoundIC50 (µM)
MCF-7This compoundTBD
A549Other derivativesTBD
PC3Other derivativesTBD

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets within the cells. The nitro group may play a role in redox reactions that lead to the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comprehensive screening of 41 benzoxazole derivatives highlighted the selective antibacterial activity against Gram-positive bacteria, with some compounds demonstrating significant MIC values compared to controls .
  • Cytotoxicity Assessment : In vitro studies reported that certain benzoxazole derivatives exhibited potent cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

Q & A

Q. How can target engagement be validated in cellular assays?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Heat-treated HeLa lysates show stabilized target proteins (e.g., topoisomerase II) upon compound treatment.
  • Knockdown Studies : siRNA-mediated silencing of suspected targets (e.g., HBV polymerase) reduces compound efficacy by >80%.
  • Fluorescence Polarization : Measure binding affinity (Kd) using FITC-labeled compound and recombinant protein .

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